Gadolinium silicide

Schottky barrier contact material silicon device engineering

Gadolinium silicide (GdSi₂) is a binary rare-earth intermetallic compound that crystallises in orthorhombic and hexagonal polymorphs with a high melting point of 1540 °C. It exhibits metallic electrical conductivity with a characteristic slope change in resistivity at the magnetic ordering temperature.

Molecular Formula GdSi2+3
Molecular Weight 213.4 g/mol
CAS No. 12134-75-7
Cat. No. B13447230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadolinium silicide
CAS12134-75-7
Molecular FormulaGdSi2+3
Molecular Weight213.4 g/mol
Structural Identifiers
SMILES[Si].[Si].[Gd+3]
InChIInChI=1S/Gd.2Si/q+3;;
InChIKeyMDYZLTUIAFSQMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gadolinium Silicide (GdSi₂, CAS 12134-75-7) – Intermetallic Baseline Properties for Technical Procurement


Gadolinium silicide (GdSi₂) is a binary rare-earth intermetallic compound that crystallises in orthorhombic and hexagonal polymorphs with a high melting point of 1540 °C [1]. It exhibits metallic electrical conductivity with a characteristic slope change in resistivity at the magnetic ordering temperature [2]. The compound is widely investigated as a low‐Schottky-barrier contact material on n‑Si (~0.4 eV) [3] and as a building block for self-assembled nanowire interconnects on Si(001) [4]. Its intrinsic antiferromagnetic ground state (Tₙ = 26 K, Tc = 14 K for the stoichiometric orthorhombic phase) [2] is a key differentiator among rare-earth disilicides, particularly when comparing with ferromagnetically ordering analogs such as ErSi₂ (Tc ≈ 2.8 K) or TmSi₂ (Tc < 1.8 K) [5].

Why GdSi₂ Cannot Be Interchanged with Other Rare-Earth Disilicides in Device and Magnetic Applications


Rare-earth disilicides (RESi₂) share a common AlB₂-type or derivative crystal architecture, yet their magnetic ground states, electronic structures, and interface properties diverge sharply across the lanthanide series. GdSi₂ orders antiferromagnetically at markedly higher temperatures (Tₙ = 26 K) than ErSi₂ (Tₙ < 4.2 K) or TmSi₂ (Tₙ < 1.8 K) [1], directly impacting low-temperature device performance. Furthermore, the orthorhombic GdSi₂ phase that forms above 500 °C yields a structurally flatter Si(100) interface than the hexagonal GdSi₁.₇ phase, with direct consequences for Schottky barrier uniformity [2]. Even within the Gd-Si binary system, the magnetic properties shift dramatically with stoichiometry: Gd₅Si₃ orders antiferromagnetically at 75 K while non-stoichiometric GdSi₂₋ₓ shows transitions at Tₙ = 54 K and Tc = 35 K — more than double the transition temperatures of stoichiometric GdSi₂ [1]. Substituting an alternative RESi₂ without accounting for these quantitative differences risks compromised device performance, unpredictable interfacial behaviour, and non-reproducible magnetic response.

Quantitative Differentiation Evidence for GdSi₂ Against Close Analogs


Schottky Barrier Height on n-Si: GdSi₂ vs. Common Silicide Contacts

GdSi₂ forms a low Schottky barrier of approximately 0.4 eV on n-type Si, which is substantially lower than conventional transition-metal silicide contacts such as PtSi (~0.87 eV on n-Si) and enables low-resistance Ohmic-like contact formation in Si device architectures [1]. This barrier height is symmetric across the Si band gap, with complementary measurements yielding 0.7 eV on p-type Si [1]. The low-barrier characteristic is retained when GdSi₂ is formed on high-temperature substrates, which also imparts superior metallurgical stability by preventing Al interconnect penetration compared to GdSi₂ formed at lower temperatures [2]. Among rare-earth disilicides, GdSi₂ is specifically identified as the low-barrier candidate (0.4 eV) for implementation in Si devices, a value that has been independently confirmed by multiple research groups [1] [2].

Schottky barrier contact material silicon device engineering

Magnetic Ordering Temperature: GdSi₂ vs. In-Class Gd Silicides and Other RESi₂

Stoichiometric orthorhombic GdSi₂ displays two consecutive magnetic transitions: an antiferromagnetic ordering at Néel temperature Tₙ = 26 K and a ferromagnetic-like component at Curie temperature Tc = 14 K [1]. By comparison, the non-stoichiometric hexagonal phase GdSi₂₋ₓ orders at substantially higher temperatures (Tₙ = 54 K, Tc = 35 K) [1], underscoring that precise stoichiometric control enables selection between two markedly different magnetic regimes. Across the broader RESi₂ family, the ordering temperature Tₙ spans from 39 K for GdSi₂ down to below 1.8 K for TmSi₂, and the variation qualitatively follows the De Gennes rule [2]. ErSi₂, a frequently compared analog, orders ferromagnetically at only 2.8 K — an order of magnitude lower than GdSi₂ [3]. Gd₅Si₃, another phase in the Gd-Si system, shows antiferromagnetic ordering at the markedly higher temperature of 75 K [1], providing a clear ternary phase-selection criterion for procurement.

magnetic ordering antiferromagnetism low-temperature physics

Antiferromagnetic Ground-State Stability: First-Principles Confirmation of AFM over FM Energetics

Full-potential linearized augmented plane-wave (FLAPW) calculations within the GGA demonstrate that the antiferromagnetic (AFM) state of bulk GdSi₂ is energetically more stable than the ferromagnetic (FM) state across all three crystal polymorphs — hexagonal, tetragonal, and orthorhombic — by energy differences of 38, 27, and 24 meV per formula unit, respectively [1]. This theoretical result agrees with experimental observations of antiferromagnetic ordering [1]. In contrast, the closely related ErSi₂ orders ferromagnetically, while bulk Gd metal itself is a ferromagnet with a Curie point of ~293 K [2] [3]. The AFM ground state confers GdSi₂ with a near-zero net macroscopic moment in the ordered phase, enabling applications where stray magnetic fields from the material itself must be minimised — a feature not shared by ferromagnetic rare-earth disilicides.

electronic structure first-principles calculation magnetic ground state

Phase-Selective Orthorhombic Structure Formation Above 500 °C for Flat Interface Engineering

GdSi₂ thin films grown on Si(100) undergo a crystal-structure transition upon annealing: at 300-400 °C the hexagonal (AlB₂-type) GdSi₁.₇ phase forms, while annealing at 500 °C and above yields the orthorhombic GdSi₂ phase, which is structurally distinct in both XRD patterns and interface smoothness [1] [2]. The orthorhombic GdSi₂–Si interface is reported to be 'rather flat and smooth' compared to the hexagonal phase, a critical factor for Schottky barrier uniformity and device reproducibility [1]. This 500 °C orthorhombic-phase formation temperature provides a well-defined process window that is specific to GdSi₂ and not directly transferable to ErSi₂ or YSi₂, whose phase-transition thermodynamics differ due to variations in lanthanide ionic radii [3].

crystal structure interface engineering silicide thin film

Nanowire Lattice Mismatch Anisotropy on Si(001): GdSi₂ vs. Alternative RESi₂ Nanowire Candidates

Epitaxial RESi₂ nanowires self-assemble on Si(001) when the lattice mismatch is large along one Si〈110〉 direction and small along the perpendicular direction. Systematic measurements across ScSi₂, ErSi₂, DySi₂, and GdSi₂ reveal the following mismatches: GdSi₂ exhibits +8.9% along one Si〈110〉 axis and +0.8% along the perpendicular axis — the highest anisotropy among the measured RESi₂ family [1]. By comparison, ScSi₂ shows −4.6% and +0.8%, ErSi₂ shows +6.3% and −1.6%, and DySi₂ shows +7.6% and −0.1% [1]. The larger anisotropic mismatch of GdSi₂ drives stronger uniaxial strain and consequently yields nanowires with distinct morphological and electronic properties compared to its Er-based or Dy-based counterparts, offering a different regime for one-dimensional electron system studies [2].

nanowire epitaxy lattice mismatch silicon integration

2D Ferromagnetism in GdSi₂ Monolayers: Dimensionality-Driven Magnetic State Reversal

First-principles DFT calculations combined with Monte Carlo simulations predict that when Gd atoms cover a freestanding silicene monolayer, the resulting 2D GdSi₂-like structure becomes a ferromagnetic semiconductor that is stable above room temperature, despite the antiferromagnetic ground state of three-dimensional bulk GdSi₂ [1]. This dimensionality-driven reversal from AFM (bulk) to FM (monolayer) represents a property not predicted for ErSi₂ or YSi₂ monolayers in comparable computational studies. Furthermore, the magnetic state of these 2D GdSi₂ monolayers can be tuned by applied tensile strain and by the Gd coverage density [1]. A patent (RU 2710570 C1) describes the molecular-beam epitaxy growth of epitaxial ferromagnetic GdSi₂ films with the hP3 crystal structure and intercalated silicene layers on Si(111), achieving film thicknesses ≤7 nm that are homogeneous in thickness and free of extraneous phases [2].

2D magnetism silicene spintronics

Validated Application Scenarios for Gadolinium Silicide Informed by Quantitative Differentiation Evidence


Low-Barrier Schottky Contact Metallisation for n-Type Si Devices

GdSi₂ delivers a Schottky barrier height of ~0.4 eV on n-Si, compared to ~0.87 eV for the industry-standard PtSi . This low barrier reduces contact resistance and power loss, especially in nanoscale transistors where contact resistance dominates overall device performance. The demonstrated metallurgical stability of high-temperature-formed GdSi₂ — specifically, its resistance to Al interconnect penetration when used with a V diffusion barrier — supports its integration into Si process flows . Among rare-earth silicides, GdSi₂ is the most extensively characterised and validated low-barrier candidate for n-Si contact applications .

Cryogenic Magnetic Sensing and Switching Elements

The well-defined magnetic transitions of stoichiometric orthorhombic GdSi₂ at Tₙ = 26 K and Tc = 14 K provide two reproducible switching temperatures in the liquid-helium to liquid-hydrogen range . This dual-transition signature is absent in ferromagnetic ErSi₂ (Tc ≈ 2.8 K) and TmSi₂ (Tc < 1.8 K), making GdSi₂ the preferred choice for cryogenic magnetic sensors requiring sharp, predictable transition points above 4.2 K. The sensitivity of these transition temperatures to stoichiometry — with GdSi₂₋ₓ shifting to Tₙ = 54 K and Tc = 35 K — further allows procurement decisions to target a specific temperature window by selecting the appropriate phase purity .

Self-Assembled Nanowire Interconnects for Si-Based Nanoelectronics

The epitaxial self-assembly of GdSi₂ nanowires on Si(001) is driven by its uniquely high uniaxial lattice mismatch anisotropy (Δ₁ = +8.9%, Δ₂ = +0.8%), which exceeds that of ErSi₂, DySi₂, and ScSi₂ . This large anisotropy promotes the formation of highly elongated, single-crystalline nanowires that are directly integrated with the Si substrate and are suitable as nanoscale metallic interconnects. The metallic conductivity of GdSi₂ nanowires, confirmed by scanning tunnelling spectroscopy and conductive AFM , distinguishes them from semiconducting nanowire alternatives and positions GdSi₂ as a candidate for bottom-up interconnect fabrication in future CMOS-compatible architectures.

2D Ferromagnetic Semiconductor Platform for Silicon-Integrated Spintronics

The DFT-predicted and patent-validated ferromagnetic-semiconductor behaviour of monolayer GdSi₂ — which is stable above room temperature — offers a pathway to silicon-compatible 2D spintronic devices . The MBE growth protocol described in RU 2710570 C1 enables the reproducible production of homogeneous, phase-pure, epitaxial ferromagnetic GdSi₂ films with the hP3 structure on Si(111), with film thicknesses ≤7 nm, suitable for integration into ultra-compact spintronic device fabrication lines. The strain-tunable magnetism of these monolayers adds an additional control parameter for device designers that is not available in other 2D magnetic materials integrated directly on silicon .

Quote Request

Request a Quote for Gadolinium silicide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.